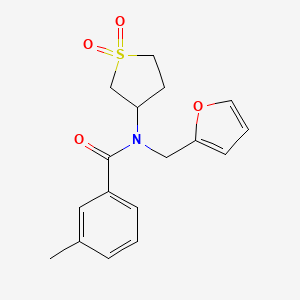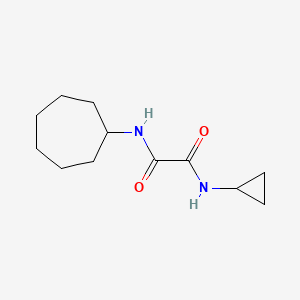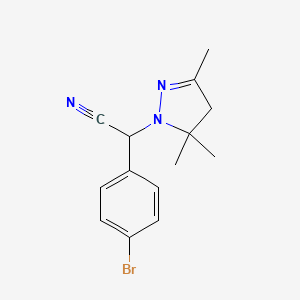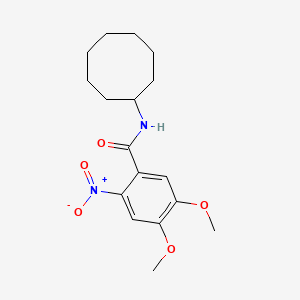
N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as MPSP, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MPSP is a piperidine derivative that has been synthesized through a multi-step process involving the reaction of 2-methoxyaniline with various reagents to form the final product.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and proteins that are involved in cell proliferation and survival. N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting the activity of HDACs, N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of various proteins that are involved in these processes. In addition, N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory and analgesic effects, which makes it a potential candidate for the development of drugs for the treatment of various inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is also soluble in various solvents, which makes it easy to work with in lab experiments. However, N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has not been extensively tested in vivo, which makes it difficult to assess its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide. One of the most promising directions is the development of anti-cancer drugs based on N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide. Studies have shown that N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide can inhibit the growth of various types of cancer cells, and further research is needed to explore its potential as an anti-cancer drug. Another direction is the development of drugs for the treatment of inflammatory and pain-related disorders. N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory and analgesic effects, and further research is needed to explore its potential in this area. Finally, future research should focus on the mechanism of action of N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide and its potential side effects to ensure its safety and efficacy in clinical applications.
Conclusion
In conclusion, N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been synthesized through a multi-step process, and its purity is ensured through various purification techniques. N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively studied in scientific research, and its potential applications in cancer research, anti-inflammatory and pain-related disorders are promising. However, further research is needed to explore its mechanism of action and potential side effects to ensure its safety and efficacy in clinical applications.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most promising applications of N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is in the field of cancer research. Studies have shown that N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which makes it a potential candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-12-6-5-11-17(18)20-19(22)15-8-7-13-21(14-15)26(23,24)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOBXYVKMKEJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {[6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetate](/img/structure/B4385596.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4385617.png)
![N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4385625.png)
![N-butyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4385626.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4385633.png)

![3-ethoxy-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4385639.png)
![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4385644.png)





